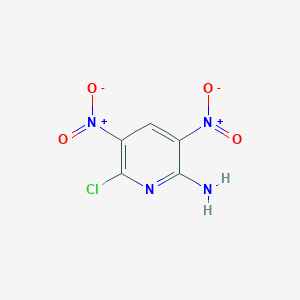

6-Chloro-3,5-dinitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,5-dinitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXQQIUBKMEZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 3,5 Dinitropyridin 2 Amine and Its Analogs

Established Synthetic Routes from Pyridine (B92270) Precursors

The traditional synthesis of 6-chloro-3,5-dinitropyridin-2-amine relies on the functionalization of pyridine precursors through a sequence of nitration and amination reactions. These methods, while established, require careful control of reaction conditions to achieve the desired substitution pattern.

Multi-Step Nitration Sequences on Pyridine Derivatives

The introduction of nitro groups onto the pyridine ring is a critical step in the synthesis of this compound. Due to the electron-deficient nature of the pyridine ring, direct nitration is challenging and often requires harsh conditions and yields a mixture of products. researchgate.net A more controlled approach involves the nitration of substituted pyridine derivatives.

A common strategy involves a multi-step sequence. For example, a pyridine derivative might first be halogenated, followed by nitration, and then amination. The presence of a halogen can direct the incoming nitro groups to specific positions. The nitration of 2,6-dichloropyridine (B45657) is a key step in one of the synthetic routes to this compound. sioc-journal.cn

| Starting Material | Nitrating Agent | Product | Reference |

| 2,6-Dichloropyridine | Fuming Nitric Acid / Sulfuric Acid | 2,6-Dichloro-3-nitropyridine (B41883) | sioc-journal.cn |

| 2-Amino-5-bromopyridine | 95% Nitric Acid / Sulfuric Acid | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |

| 2,6-Diaminopyridine | Not specified | 2,6-Diamino-3,5-dinitropyridine | researchgate.net |

| Pyridine-N-oxide | Nitronium ion (NO₂⁺) | Ortho-nitro compound | rsc.org |

Amination Strategies for Pyridine Ring Functionalization

Amination is another fundamental process in the synthesis of this compound and its analogs. Various strategies exist for introducing an amino group onto the pyridine ring, often involving nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. nih.govacs.org

A direct approach is the Chichibabin reaction, which involves treating pyridine with sodium amide to yield 2-aminopyridine (B139424). youtube.com However, this method is often limited by its harsh conditions and lack of generality. nih.gov A more versatile method is the amination of halogenated pyridines. For instance, 2,6-dichloro-3-nitropyridine can be selectively aminated at the 2-position by reacting it with ammonia (B1221849) in isopropanol. prepchem.com This selective amination is a crucial step in the synthesis of 2-amino-3-nitro-6-chloropyridine. prepchem.com

Another strategy involves the reduction of a hydrazino group. 2-Hydrazino-6-chloropyridine, which can be prepared from 2,6-dichloropyridine and hydrazine (B178648) hydrate (B1144303), can be reduced to 2-amino-6-chloropyridine (B103851). This method, however, can sometimes lead to dehalogenated by-products. More advanced methods involve the use of phosphonium (B103445) salts as intermediates to facilitate amination. nih.govacs.org

| Precursor | Reagent | Product | Reference |

| 2,6-Dichloro-3-nitropyridine | Ammonia gas | 2-Amino-3-nitro-6-chloropyridine | prepchem.com |

| Pyridine | Sodium amide | 2-Aminopyridine | youtube.com |

| 2-Hydrazino-6-chloropyridine | Sodium borohydride | 2-Amino-6-chloropyridine | |

| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Hydrazino-6-chloropyridine |

Role of 2,6-Dichloropyridine as a Key Starting Material

2,6-Dichloropyridine is a versatile and crucial starting material in the synthesis of this compound. sioc-journal.cnwikipedia.org Its two chlorine atoms provide reactive sites for subsequent functionalization. The synthesis of 2,6-dichloropyridine itself can be achieved by the reaction of pyridine with chlorine, where 2-chloropyridine (B119429) is an intermediate. wikipedia.orggoogle.com

One of the primary synthetic routes to this compound begins with the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine. sioc-journal.cn This is followed by a selective amination at the 2-position to yield 2-amino-3-nitro-6-chloropyridine. prepchem.com A subsequent nitration step then introduces the second nitro group at the 5-position to afford the final product, this compound. sioc-journal.cn

The reactivity of the chlorine atoms in 2,6-dichloropyridine allows for sequential and selective substitution reactions, making it an ideal precursor for constructing highly substituted pyridine derivatives. For example, 2,6-dichloropyridine can be used to synthesize 2-amino-6-chloropyridine through the formation and subsequent reduction of 2-hydrazino-6-chloropyridine. Furthermore, 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) can be synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile, which is derived from reactions involving 2,6-dichloropyridine. nih.gov

Advanced and Sustainable Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing complex molecules like this compound. These approaches aim to reduce waste, improve safety, and enhance reaction efficiency and selectivity.

Exploration of Green Chemistry Solvents and Catalytic Systems in Amination Reactions

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives. This includes the use of environmentally benign solvents and the development of efficient catalytic systems to minimize waste and energy consumption. scienceopen.comresearchgate.net

Water has been explored as a green solvent for the amination of polyhalogenated pyridines. acs.org A base-promoted selective amination of various polyhalogenated pyridines to 2-aminopyridine derivatives has been developed using water as the solvent, offering an environmentally friendly alternative to traditional organic solvents. acs.org The reaction of heteroaryl chlorides with amines in water in the presence of potassium fluoride (B91410) has been shown to be a facile SNAr reaction, which can be more environmentally acceptable than palladium-catalyzed coupling reactions. scienceopen.comresearchgate.net

Nanocatalysts are also being investigated for the green synthesis of pyridines. researchgate.net These catalysts can offer high activity, selectivity, and reusability, contributing to more sustainable synthetic processes. For example, magnesium oxide has been used as a heterogeneous base catalyst for the synthesis of pyridine derivatives in environmentally benign conditions. researchgate.net

| Reaction Type | Green Approach | Catalyst/Solvent | Reference |

| Amination of Polyhalogenated Pyridines | Use of water as a solvent | Water | acs.org |

| Amination of Heteroaryl Chlorides | Transition-metal-free SNAr | Water, Potassium Fluoride | scienceopen.comresearchgate.net |

| Synthesis of Pyridine Derivatives | Heterogeneous catalysis | Magnesium oxide nanocatalyst | researchgate.net |

Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of by-products. This involves fine-tuning parameters such as temperature, reaction time, solvent, and the choice of catalyst and reagents. researchgate.netacs.org

In the synthesis of pyridine derivatives, the choice of catalyst and reaction conditions can significantly influence the regioselectivity of the reaction. For example, in the synthesis of 3,5-diarylpyridines, using elemental iron allows for a one-pot protocol from β-nitrostyrenes. researchgate.net The development of site-selective functionalization methods, such as the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH), allows for precise control over the substitution pattern. nih.gov

The optimization of nitration reactions is also critical. For instance, in the synthesis of 2,6-diamino-3,5-dinitropyridine, using a super-acid system at a controlled temperature and reaction time can increase the yield to 90%. researchgate.net Similarly, the development of a modified procedure for the nitration of pyridine compounds using dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, followed by quenching with a bisulfite solution, has been shown to be effective. ntnu.no

| Reaction | Optimization Strategy | Conditions/Reagents | Outcome | Reference |

| C4-Selective Amination of Pyridines | Nucleophilic substitution of hydrogen (SNH) | 4-pyridyl pyridinium (B92312) salt intermediates, aqueous ammonia | High regioselectivity for 4-aminopyridines | nih.gov |

| Synthesis of 3,5-Diarylpyridines | One-pot protocol | Elemental iron | Efficient synthesis from β-nitrostyrenes | researchgate.net |

| Nitration of 2,6-Diaminopyridine | Use of super-acid system | Super-acid, 30°C, 3 hours | 90% yield | researchgate.net |

| Annulation of Enyne-Amide with Enaminone | Modulation of reaction conditions | Ag(I) catalyst, PhEt solvent, 120°C | Selective formation of furo[2,3-b]pyridine (B1315467) derivatives | acs.org |

Elucidation of Chemical Reactivity and Transformation Mechanisms Involving 6 Chloro 3,5 Dinitropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyridine (B92270) ring in 6-Chloro-3,5-dinitropyridin-2-amine facilitates nucleophilic aromatic substitution, a fundamental reaction class for this compound.

Formation and Characterization of Meisenheimer σ-Complex Intermediates

Nucleophilic attack on the electron-deficient aromatic ring of nitropyridine derivatives can lead to the formation of Meisenheimer or σ-complexes. nih.gov These intermediates are stabilized by the delocalization of the negative charge onto the nitro groups. While not always isolable, their formation is a key step in the SNAr mechanism. nih.gov For instance, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with aniline (B41778) derivatives has been proposed to proceed through a Meisenheimer σ-complex intermediate. researchgate.net The stability and formation efficiency of these complexes are indicative of the compound's reactivity. nih.gov

Kinetic and Thermodynamic Analyses of Substitution Reactions

Kinetic studies of the reactions of 2-chloro-3,5-dinitropyridine with various nucleophiles, such as substituted anilines, provide valuable insights into the reaction mechanism. researchgate.netresearchgate.net These reactions typically follow second-order kinetics, being first order in both the substrate and the nucleophile. researchgate.netzenodo.org

The rate of these reactions is influenced by the nature of the nucleophile and the solvent. For example, the reaction of 2-chloro-3,5-dinitropyridine with anilines in methanol (B129727) shows a dependence on the substituent on the aniline ring, with electron-donating groups generally increasing the reaction rate. researchgate.net The thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined from the temperature dependence of the rate constants. The negative values of ΔS‡ often suggest an ordered transition state, consistent with the formation of a Meisenheimer complex. researchgate.net

A linear relationship is often observed when plotting the logarithm of the second-order rate constants (log k2) against the Hammett σ values of the substituents on the nucleophile. The large negative ρ values obtained from these plots indicate the development of a positive charge on the nitrogen atom of the aniline in the transition state, which is characteristic of a significant degree of bond formation in the rate-determining step. researchgate.net Similarly, Brønsted-type plots of log k2 against the pKa of the nucleophile can also indicate the extent of bond formation in the transition state. researchgate.net

Table 1: Kinetic Data for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol researchgate.net

| Substituent in Aniline | Temperature (°C) | k2 (10^-4 M^-1 s^-1) |

| 4-OCH3 | 25 | 13.5 |

| 4-CH3 | 25 | 5.62 |

| H | 25 | 1.29 |

| 4-Cl | 25 | 0.35 |

| 3-NO2 | 25 | 0.03 |

This table is illustrative and based on trends described in the literature. Actual values may vary.

Influence of Nitro and Chloro Substituents on Ring Electrophilicity and Regioselectivity

The nitro and chloro substituents play a crucial role in activating the pyridine ring of this compound towards nucleophilic attack. Both groups are electron-withdrawing, significantly increasing the electrophilicity of the carbon atoms in the ring. libretexts.orgmdpi.comquora.com The two nitro groups, in particular, strongly delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction. libretexts.org

The positions of these substituents also dictate the regioselectivity of nucleophilic attack. In 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, nucleophilic substitution preferentially occurs at the C-4 position. researchgate.net In the case of this compound, the chlorine atom at the C-6 position is the leaving group in SNAr reactions. The presence of the nitro groups at the 3 and 5-positions, and the amino group at the 2-position, influences the reactivity at the C-6 position. The cumulative electron-withdrawing effect of the nitro groups makes the C-6 position highly susceptible to nucleophilic attack.

Reduction Chemistry of Nitro Groups and Further Transformations of Amino Functionality

The nitro groups and the exocyclic amino group in this compound offer further avenues for chemical modification.

Selective Reduction Methodologies for Nitro Groups

The selective reduction of one or both nitro groups in polynitro aromatic compounds is a synthetically valuable transformation, leading to various amino derivatives. organic-chemistry.org Several methods are available for the selective reduction of nitro groups, and the choice of reagent can determine which nitro group is reduced in a molecule with multiple nitro groups. stackexchange.com Common reducing agents include hydrazine (B178648) hydrate (B1144303) with a catalyst like Pd/C, which can selectively reduce nitro groups while preserving halogen substituents. organic-chemistry.org Other methods involve the use of reagents like sodium polysulfide. stackexchange.com The regioselectivity of the reduction can be influenced by steric hindrance and the electronic environment created by other substituents on the ring. stackexchange.com For example, in some dinitroanilines, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com

Reactivity of the Exocyclic Amino Group as a Nucleophile and its Derivatization Potential

The exocyclic amino group at the C-2 position of this compound can act as a nucleophile, although its nucleophilicity is reduced by the electron-withdrawing effects of the nitro groups and the pyridine ring. Nevertheless, it can undergo various derivatization reactions. For instance, it can be acylated, alkylated, or used in the construction of heterocyclic rings. The ability to convert the amino group into other functionalities, such as a chloro group via a Sandmeyer-type reaction, further expands the synthetic utility of this compound. nih.gov This transformation allows for subsequent nucleophilic substitution reactions at the C-2 position, providing access to a wider range of derivatives. nih.gov

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The electron-deficient nature of the pyridine ring in this compound, due to the presence of two nitro groups and a chlorine atom, suggests its potential participation in cycloaddition reactions, particularly as a dienophile or a heterodienophile. However, specific documented examples of cycloaddition reactions directly involving this compound are not extensively reported in the reviewed literature. The primary reactivity reported for this compound is nucleophilic aromatic substitution, where the chlorine atom or a nitro group is displaced by a nucleophile.

Despite the scarcity of direct examples, the formation of fused heterocyclic systems from highly substituted pyridines is a well-established area of synthetic chemistry. Halogen-substituted and π-depleted heteroaromatics, such as pyridine derivatives, are crucial intermediates for pharmacologically active compounds and in the synthesis of artificial receptors. researchgate.netacademie-sciences.fr For instance, the reaction of other substituted pyridines and pyridazines has been shown to lead to the formation of fused systems like pyrimido[4,5-c]pyridazines and pyrrolo[2,3-c]pyridazines. These syntheses often proceed through initial nucleophilic substitution followed by intramolecular cyclization, rather than a direct cycloaddition pathway.

Theoretically, the C3=C4 double bond of the pyridine ring, activated by the flanking nitro groups, could act as a dienophile in Diels-Alder reactions with electron-rich dienes. Furthermore, the nitro groups themselves could potentially participate in hetero-Diels-Alder reactions. The amino group at the C2 position and the chloro group at the C6 position would significantly influence the regioselectivity and stereoselectivity of such reactions. Analogous reactions have been observed with other nitro-substituted heterocycles, such as 6-chloro-3-nitrocoumarin, which undergoes Diels-Alder reactions with various dienes in water. researchgate.net The success of these related reactions suggests that under appropriate conditions, this compound could serve as a precursor to complex fused heterocyclic structures.

Solvent Effects and Catalysis on Reaction Pathways

The reaction pathways of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, are significantly influenced by solvent properties and the presence of catalysts. The solvent can affect reaction rates and, in some cases, the reaction mechanism itself by stabilizing or destabilizing the reactants, transition states, and intermediates.

Kinetic studies on the closely related compound, 2-chloro-3,5-dinitropyridine, reacting with anilines provide substantial insight into these effects. The rate of nucleophilic substitution is highly dependent on the solvent's polarity and its ability to solvate the charged intermediates, such as the Meisenheimer complex, formed during the reaction.

Research on the reaction of 2-chloro-3,5-dinitropyridine with aniline in various solvents demonstrates a clear dependence of the reaction rate on the nature of the solvent. The second-order rate constants (kA) for this reaction have been determined in a range of pure and mixed solvent systems. The solvation around the attacking nucleophile (aniline) through the solvent's hydrogen-bond donor (HBD) property has been identified as a dominant factor in altering the reaction rate.

Rate Constants for the Reaction of 2-Chloro-3,5-dinitropyridine with Aniline in Various Solvents at 25°C

| Solvent | Rate Constant (kA) Order |

|---|---|

| 2-Methylpropan-2-ol | 1 (Fastest) |

| Dimethyl sulfoxide (B87167) | 2 |

| 2-Propanol | 3 |

| Hexane (B92381) | 4 |

| Benzene (B151609) | 5 |

| [Emim][EtSO4] (Ionic Liquid) | 6 (Slowest) |

Table 1: Relative order of reaction rates for the nucleophilic substitution of 2-chloro-3,5-dinitropyridine with aniline in different solvents, indicating significant solvent effects on the reaction kinetics.

The data indicate that polar aprotic solvents like dimethyl sulfoxide (DMSO) and protic solvents like alcohols can effectively solvate the transition state, accelerating the reaction. In contrast, nonpolar solvents such as benzene and hexane lead to slower reaction rates. The reaction mechanism is proposed to be a two-stage SNAr process, with the formation of the Meisenheimer σ-complex being the rate-determining step.

While explicit studies on catalysis for reactions of this compound are not detailed in the provided search results, general principles of SNAr catalysis can be applied. Lewis acids could potentially catalyze reactions by coordinating to the nitro groups or the pyridine nitrogen, further increasing the electrophilicity of the ring and facilitating nucleophilic attack. researchgate.net In some cycloaddition reactions of similar compounds, water-tolerant Lewis acids have been shown to enhance yields and influence stereoselectivity. researchgate.net For reactions involving aniline nucleophiles, studies on analogous systems show that the reactions are typically not amine-catalyzed. However, in solvents like toluene, third-order kinetics consistent with aniline self-association (dimer mechanism) have been observed, indicating that the nucleophile concentration and aggregation state, influenced by the solvent, can also play a role akin to catalysis.

Computational and Theoretical Investigations of 6 Chloro 3,5 Dinitropyridin 2 Amine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of 6-Chloro-3,5-dinitropyridin-2-amine and its derivatives.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For nitropyridine derivatives like this compound, the energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity.

The presence of electron-withdrawing groups, such as the chloro and nitro substituents on the pyridine (B92270) ring, significantly influences the electronic properties. These groups lower the energy of the LUMO, enhancing the electrophilicity of the pyridine ring and making it more susceptible to nucleophilic attack.

Reactivity descriptors derived from DFT calculations, such as electrophilicity and chemical hardness, offer quantitative measures of a molecule's reactivity. Electrophilicity indicates the ability of a molecule to accept electrons, while chemical hardness signifies its resistance to deformation or change in its electron distribution. For this compound, the high electrophilicity, a consequence of the electron-withdrawing substituents, is a key determinant of its chemical behavior.

Prediction of Reaction Sites and Regioselectivity in Substitution Processes

DFT calculations are instrumental in predicting the most likely sites for chemical reactions, particularly nucleophilic aromatic substitution (SNAr), a common reaction for this class of compounds. The chlorine atom at the 6-position is a potential leaving group in such reactions.

In similar dichloro-nitropyridine systems, the regioselectivity of amination reactions has been a subject of interest. For instance, in 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution is favored at the 2-position, which is ortho to the nitro group. stackexchange.com This preference is attributed to the strong electron-withdrawing inductive effect of the nitro group, which makes the ortho carbon more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com While the para position (C-6) is also activated by resonance, the inductive effect appears to be the dominant factor in determining the kinetic product. stackexchange.com

For this compound, the presence of two nitro groups and an amino group further complicates the prediction of regioselectivity. DFT calculations can model the transition states for substitution at different positions, allowing for a comparison of activation energies and the prediction of the most favorable reaction pathway.

Conformational Analysis and Substituent Effects on Molecular Geometry and Electronic Properties

The conformation of this compound and its derivatives, particularly the orientation of the amino and nitro groups relative to the pyridine ring, can significantly impact their properties. Intramolecular hydrogen bonding between the amino group and an adjacent nitro group can stabilize a planar conformation.

The nature and position of substituents have a profound effect on the molecular geometry and electronic properties. For example, replacing the chlorine atom with other functional groups or altering the substituents on the amino group will change the electronic distribution within the molecule. In related systems, such as 6-chloro-1-phenylbenzazepines, the presence of a 6-chloro group has been shown to enhance affinity for certain biological targets. nih.gov Similarly, the introduction of different alkyl or aryl groups on the amino nitrogen can influence the molecule's reactivity and potential biological activity.

Table 1: Calculated Reactivity Descriptors for Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) | Chemical Hardness (η) |

|---|---|---|---|---|---|

| Pyridine | -6.78 | -0.45 | 6.33 | 1.89 | 3.17 |

| 2-Chloropyridine (B119429) | -7.12 | -0.89 | 6.23 | 2.34 | 3.12 |

| 2-Amino-6-chloropyridine (B103851) | -6.54 | -0.67 | 5.87 | 2.05 | 2.94 |

| 2-Chloro-3,5-dinitropyridine (B146277) | -8.54 | -3.21 | 5.33 | 4.56 | 2.67 |

| This compound | -8.21 | -3.05 | 5.16 | 4.28 | 2.58 |

Note: The data in this table is illustrative and based on general trends in computational chemistry. Actual values may vary depending on the level of theory and basis set used.

Molecular Dynamics (MD) Simulations for Elucidating Solvent Effects on Reaction Kinetics and Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic picture of chemical processes, allowing for the investigation of solvent effects on reaction kinetics and mechanisms. For reactions involving this compound, the choice of solvent can significantly influence the reaction rate and even the reaction pathway.

MD simulations can model the explicit interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the study of how the solvent stabilizes reactants, transition states, and products. For instance, in SNAr reactions, polar aprotic solvents are often used to solvate the charged intermediates and transition states, thereby accelerating the reaction.

In a study on a related compound, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), MD simulations were used to investigate the effect of a trifluoroacetic acid solvent on crystal growth morphology. nih.govresearchgate.net The simulations revealed that the solvent molecules adsorb onto the crystal faces through hydrogen bonds, Coulomb forces, and Van der Waals interactions, influencing the crystal habit. nih.govresearchgate.net Similar approaches can be applied to understand how different solvents interact with this compound and affect its reactivity in solution.

Quantum-Mechanical Calculations for Understanding Isomerization and Proton Transfer Phenomena

Quantum-mechanical calculations are essential for studying phenomena such as isomerization and proton transfer, which can be critical for understanding the behavior of this compound.

Isomerization in this context could involve the tautomerism of the aminopyridine moiety. While the 2-amino form is generally favored for 2-aminopyridines, the presence of strong electron-withdrawing groups could potentially shift this equilibrium. Quantum-mechanical calculations can determine the relative energies of the different tautomers and the energy barriers for their interconversion.

Proton transfer is another important process, particularly in the context of the compound's potential interactions with biological systems or its role in catalytic cycles. Intramolecular proton transfer from the amino group to a nitro group or the pyridine nitrogen can be investigated using high-level quantum-mechanical methods. These calculations can map out the potential energy surface for the proton transfer reaction, identifying the transition state and calculating the activation energy.

For example, studies on the tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone, a related system, have utilized quantum-mechanical calculations to understand the factors governing this equilibrium in the gas phase. researchgate.net Similar computational strategies can be applied to elucidate the potential for isomerization and proton transfer in this compound, providing a deeper understanding of its intrinsic chemical properties.

Derivatization Chemistry and Applications As a Synthetic Building Block

Synthesis of Novel Fused Heterocyclic Systems

The strategic arrangement of functional groups on the 6-chloro-3,5-dinitropyridin-2-amine scaffold provides multiple avenues for the construction of fused-ring systems, which are prevalent cores in many functional molecules.

The 2-amino group is a key anchor point for building fused five-membered rings onto the pyridine (B92270) core.

Triazolo[1,5-a]pyridines: The synthesis of 6,8-dinitro Current time information in Bangalore, IN.researchgate.netbohrium.comtriazolo[1,5-a]pyridine derivatives can be achieved from precursors derived from 3,5-dinitropyridine. researchgate.netbohrium.com A viable pathway starting from this compound involves the transformation of the 2-amino group into a 2-hydrazino group. This intermediate, 2-hydrazino-3,5-dinitropyridine, is a known precursor for these fused systems. researchgate.net The subsequent reaction of the hydrazino intermediate with various aldehydes or carboxylic acid derivatives leads to the formation of hydrazones or hydrazides. These intermediates then undergo oxidative cyclization to yield the target 6,8-dinitro Current time information in Bangalore, IN.researchgate.netbohrium.comtriazolo[1,5-a]pyridine core. The strong electron-withdrawing effect of the two nitro groups facilitates the final cyclization and subsequent Dimroth rearrangement, often preventing the isolation of the initial Current time information in Bangalore, IN.researchgate.netbohrium.comtriazolo[4,3-a]pyridine intermediate. researchgate.net

Imidazo[4,5-b]pyridines: The construction of the imidazo[4,5-b]pyridine system requires the presence of adjacent amino groups at the 2- and 3-positions of the pyridine ring. mdpi.comresearchgate.netnih.gov Starting with this compound, this is accomplished via a two-step sequence. The first step is the selective reduction of the nitro group at the 3-position. Suitable reducing agents, such as metal hydrides or catalytic hydrogenation under controlled conditions, can achieve this transformation, yielding 3-amino-6-chloro-5-nitropyridin-2-amine. In the second step, this 2,3-diaminopyridine (B105623) derivative is subjected to a cyclocondensation reaction with a one-carbon electrophile, such as formic acid, an orthoester, or an aldehyde. mdpi.comresearchgate.net This reaction constructs the imidazole (B134444) ring, resulting in the formation of a 6-chloro-5-nitro-1H-imidazo[4,5-b]pyridine derivative.

| Target Heterocycle | Key Intermediate from this compound | Subsequent Reagents |

| Triazolo[1,5-a]pyridine | 6-Chloro-2-hydrazino-3,5-dinitropyridine | Aldehydes, Carboxylic acids |

| Imidazo[4,5-b]pyridine | 3-Amino-6-chloro-5-nitropyridin-2-amine | Formic acid, Aldehydes, Orthoesters |

The reactivity of the chlorine atom and the nitro groups provides further opportunities for creating diverse polycyclic architectures. The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of side chains (e.g., amines, azides, alkoxides). sioc-journal.cn These newly introduced functional groups can then be utilized in subsequent intramolecular cyclization reactions to form additional rings.

Furthermore, the reduction of one or both nitro groups opens up numerous synthetic possibilities. Full reduction of both nitro groups would generate 6-chloropyridine-2,3,5-triamine. This triamine is a valuable precursor for a range of more complex fused systems, such as pteridines or other polyazaheterocycles, through condensation reactions with 1,2- or 1,3-dicarbonyl compounds. The combination of nucleophilic substitution at the 6-position followed by reduction of the nitro groups and subsequent cyclizations allows for the systematic construction of elaborate, multi-ring nitrogen-containing molecules. For example, related 2-chloro-3,5-dinitropyridine (B146277) scaffolds have been used in the synthesis of pyrido[3,2-b] Current time information in Bangalore, IN.bohrium.combenzothiazine derivatives, highlighting the potential of these compounds as building blocks for complex polycycles. researchgate.net

Role in the Development of Advanced Nitrogen-Containing Organic Materials

The high nitrogen content and the presence of multiple functional groups make this compound an important starting material for the synthesis of specialized organic materials.

This compound serves as a precursor for molecules designed with specific structural and electronic properties. The dinitropyridyl core is a robust structural motif that can be incorporated into larger, more complex molecular frameworks. researchgate.net Its derivatives are considered useful precursors for a variety of materials. researchgate.net By performing reactions such as nucleophilic substitution on the chlorine atom or reduction of the nitro groups, chemists can create a library of derivatized building blocks. For instance, reacting the parent compound with sodium azide (B81097) replaces the chlorine with an azido (B1232118) group, significantly increasing the nitrogen content of the resulting molecule. sioc-journal.cn These modified precursors can then be used in further synthetic steps, such as click chemistry or cyclization reactions, to assemble intricate organic architectures. The approach is analogous to the use of other activated chloro-nitroaromatic compounds, like 4-chloro-3,5-dinitropyrazole, which serves as a precursor for a wide range of derivative compounds. researchgate.netrsc.org

The inherent properties of the this compound moiety make it a valuable component in the construction of functional organic materials. The electron-withdrawing nature of the two nitro groups, combined with the pyridine ring's nitrogen atom, creates a highly electron-deficient aromatic system. This electronic characteristic is a key feature that can be harnessed in the design of materials for various applications. bldpharm.com Dinitropyridine compounds are considered promising for the development of new materials. researchgate.netbohrium.com By incorporating this dinitropyridyl unit into polymers or larger discrete molecules, it is possible to tailor the final material's electronic and physical properties. Derivatization reactions allow this core unit to be linked to other molecular components, enabling the rational design and synthesis of functional materials built from these fundamental blocks. sioc-journal.cn

| Derivative of this compound | Reaction Type | Resulting Functionality | Role as Building Block |

| 6-Azido-3,5-dinitropyridin-2-amine | Nucleophilic Substitution | Azide Group | Precursor for nitrogen-rich heterocycles and materials |

| 6-(Alkylamino)-3,5-dinitropyridin-2-amine | Nucleophilic Substitution | Secondary/Tertiary Amine | Component for supramolecular assemblies |

| 6-Chloropyridine-2,3,5-triamine | Nitro Group Reduction | Multiple Amino Groups | Precursor for fused polyazaheterocycles |

Design and Synthesis of Chemosensor Architectures utilizing Dinitropyridyl Moieties

The design of modern chemosensors often relies on a modular approach, combining a specific analyte-binding unit (receptor) with a signaling unit (chromophore or fluorophore). scielo.org.mxresearchgate.net The strong electron-withdrawing character of the dinitropyridyl group makes it an excellent candidate for a signaling moiety in such sensors.

A synthetic strategy for a chemosensor based on this framework would involve coupling this compound to a receptor molecule. This is typically achieved via a nucleophilic substitution reaction, where a nucleophilic functional group on the receptor (or a linker attached to it) displaces the chlorine atom at the 6-position of the pyridine ring. The receptor would be designed to selectively bind a target analyte (e.g., a metal ion or a small organic molecule).

Upon binding of the analyte to the receptor, the local electronic environment of the molecule is perturbed. This perturbation is transmitted to the dinitropyridyl signaling unit, causing a change in its intramolecular charge transfer (ICT) characteristics. This change manifests as a visually detectable color change (colorimetric sensor) or a change in fluorescence intensity or wavelength (fluorescent sensor). mdpi.com For example, a known chemosensor for metal ions incorporates a (5-nitropyridin-2-yl)amino group, demonstrating the effectiveness of the nitropyridine scaffold as a signaling component in sensor design. mdpi.com By replacing the single nitro group with the 3,5-dinitro configuration and utilizing the reactive chlorine handle for attachment, more sensitive and tunable chemosensors can be developed.

| Chemosensor Component | Function | Example Moiety |

| Receptor Unit | Binds selectively to the target analyte | Crown ether, Calixarene, Schiff base |

| Signaling Unit | Undergoes a detectable spectroscopic change | 3,5-Dinitropyridyl Group |

| Linker | Covalently connects the receptor and signaling units | Alkyl chain, Amine |

Advanced Spectroscopic and Crystallographic Studies for Mechanistic Insights into 6 Chloro 3,5 Dinitropyridin 2 Amine

The structural and electronic properties of 6-Chloro-3,5-dinitropyridin-2-amine, a highly functionalized pyridine (B92270) derivative, are pivotal to understanding its reactivity and potential applications. Advanced analytical techniques, including nuclear magnetic resonance (NMR), vibrational and electronic spectroscopies, and X-ray crystallography, provide a comprehensive framework for its characterization. These methods offer deep insights into reaction pathways, the detection of transient intermediates, and the nuanced effects of intra- and intermolecular forces that govern its chemical behavior.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Site-Selective Functionalization

The presence of multiple distinct reactive sites on the 6-chloro-3,5-dinitropyridin-2-amine ring—the chloro, nitro, and amino groups, as well as the C-H bond—makes site-selective functionalization a paramount challenge and a significant opportunity. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the two nitro groups, influences the reactivity of its substituents. researchgate.netnih.gov Future research will focus on the development of sophisticated catalytic systems to precisely target and modify specific positions on the molecule.

Palladium-catalyzed cross-coupling reactions, which have proven effective for functionalizing chloropyrazines and other chloro-heterocycles, represent a promising avenue. clockss.orglibretexts.org The development of novel palladium catalysts with specialized ligands could enable the selective coupling of various organic fragments at the C6 position, replacing the chlorine atom. Research into abnormal N-heterocyclic carbene (aNHC) ligands, known for their high electron-donating ability, may lead to palladium complexes capable of activating the C-Cl bond even under mild conditions. chemrxiv.org

Furthermore, catalyst-controlled C-H functionalization is an emerging field that could be applied to the pyridine ring of the title compound. nih.govnih.gov By designing catalysts that can overcome the inherent reactivity preferences of the substrate, it may be possible to introduce new functional groups at the C4 position. polyu.edu.hk The design of dirhodium catalysts, for instance, has shown success in achieving site-selectivity in C-H functionalization at the most accessible positions. nih.gov

A comparative overview of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Target Site | Potential Transformation | Key Research Focus |

| Palladium-catalyzed Cross-Coupling | C6 (C-Cl) | Introduction of aryl, alkyl, or other organic moieties | Development of novel ligands (e.g., aNHCs) for enhanced reactivity and selectivity. |

| Catalyst-Controlled C-H Functionalization | C4 (C-H) | Direct introduction of functional groups (e.g., alkyl, aryl). | Design of sterically and electronically tuned catalysts (e.g., dirhodium complexes). |

| Nitrene Transfer Catalysis | C=C (hypothetical) | Aziridination of potential olefinic derivatives. | Exploration of first-row transition metal catalysts with pyridinophane ligands. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The synthesis of highly functionalized and potentially energetic compounds like this compound can benefit immensely from modern production technologies. Flow chemistry and automated synthesis platforms are set to revolutionize the scalable and safe production of this compound and its derivatives.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. acs.orgresearchgate.net For nitration reactions, which are often highly exothermic, flow reactors provide superior temperature control, minimizing the risk of runaway reactions. The continuous nature of flow synthesis also allows for the seamless integration of multiple reaction steps, purification, and analysis, leading to a more efficient and streamlined process. acs.org Research into the flow synthesis of related aminopyridine derivatives has demonstrated the potential for significant yield improvements and reduction in reaction times. researchgate.netnih.gov

Automated synthesis platforms, often utilizing pre-filled reagent cartridges and robotic systems, can accelerate the discovery and optimization of new derivatives of this compound. theanalyticalscientist.commerckmillipore.com These platforms enable high-throughput screening of different reaction conditions and building blocks, allowing for the rapid generation of compound libraries for various applications. researchgate.netresearchgate.netchemspeed.com The integration of retrosynthesis software with automated synthesizers can further streamline the process from conceptualization to the final product. synthiaonline.com

| Technology | Key Advantages for this compound | Emerging Research Areas |

| Flow Chemistry | Enhanced safety for nitration, improved scalability, process intensification. | Development of multi-step telescoped flow syntheses, integration of in-line purification. acs.org |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid reaction optimization, library generation. | Miniaturization for parallel synthesis in 96-well formats, integration with AI-driven retrosynthesis. researchgate.netsynthiaonline.com |

Theoretical Design and Prediction of New Pyridine-Based Architectures with Tailored Chemical Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools for the rational design of new molecules with desired properties. In the context of this compound, theoretical studies can provide profound insights into its reactivity and guide the synthesis of novel pyridine-based architectures.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, bond dissociation energies, and heats of formation of the title compound and its potential derivatives. tandfonline.com Such calculations can help in understanding the relative reactivity of the different functional groups and in predicting the most likely sites for electrophilic or nucleophilic attack. This information is crucial for designing selective synthetic strategies. For instance, theoretical investigations into polynitro-bridged pyridine derivatives have successfully predicted their detonation properties and thermal stability, showcasing the power of computational methods in the field of energetic materials. tandfonline.com

Furthermore, computational modeling can be used to design new pyridine-based compounds with specific biological activities. By creating virtual libraries of derivatives and predicting their physicochemical properties, such as water solubility and ability to cross biological membranes, researchers can prioritize the synthesis of the most promising candidates. nih.gov The combination of bioinformatics and enzymology with chemical synthesis has also proven to be an effective platform for discovering and accessing novel pyridine-based natural products. acs.org

| Computational Approach | Application to this compound | Predicted Properties |

| Density Functional Theory (DFT) | Prediction of reactivity, bond energies, and energetic properties. | Heats of formation, detonation velocities, thermal stability. tandfonline.com |

| Molecular Modeling | Design of derivatives with tailored biological or material properties. | Water solubility, CNS penetration, binding affinity to biological targets. nih.gov |

| Bioinformatics & Enzymology | Prediction and synthesis of novel pyridine-based natural product analogues. | Novel bioactive scaffolds. acs.org |

Development of Advanced Analytical Methodologies for Real-Time Reaction Pathway Elucidation

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and ensuring product quality. The development and application of advanced analytical methodologies for real-time reaction monitoring will be crucial for unraveling the complex reaction pathways involved in the synthesis and functionalization of this compound.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for the direct observation of reactants, intermediates, and products as the reaction proceeds. ethz.chresearchgate.netnih.govnih.gov These techniques provide valuable kinetic and mechanistic data without the need for quenching the reaction and taking samples. youtube.comacs.org For instance, interfacing a Raman spectrometer with a continuous-flow reactor can enable rapid optimization of reaction conditions. nih.gov

Mass spectrometry (MS)-based methods are also powerful tools for real-time reaction monitoring, offering high sensitivity and selectivity. acs.org Techniques like inert Atmospheric Solids Analysis Probe (iASAP) allow for the direct sampling of air-sensitive compounds from a reaction mixture, providing immediate mass spectrometric data. theanalyticalscientist.com The coupling of MS with other analytical techniques, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), can provide comprehensive information about complex reaction mixtures. researchgate.net The combination of these in-situ analytical techniques with theoretical calculations can provide a holistic understanding of the reaction pathways at a molecular level. ethz.ch

| Analytical Technique | Information Gained | Application in Real-Time Monitoring |

| In-situ IR/Raman Spectroscopy | Vibrational information on functional groups, identification of intermediates. | Monitoring reaction progress, determining kinetics, optimizing conditions. nih.govnih.govacs.org |

| In-situ NMR Spectroscopy | Detailed structural information on species in solution. | Elucidating reaction mechanisms, identifying transient intermediates. researchgate.net |

| Mass Spectrometry (e.g., iASAP, CP-MIMS-LEI) | Molecular weight of reactants, products, and byproducts. | Tracking reaction conversion, detecting trace impurities, studying catalyst behavior. theanalyticalscientist.comacs.orgrsc.org |

Q & A

Basic: What are the common synthetic routes for 6-Chloro-3,5-dinitropyridin-2-amine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. For example, nitration and chlorination steps are critical. In structurally analogous compounds (e.g., 6-methylpyridin-2-amine derivatives), nitration with mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) achieves regioselectivity, while chlorination uses POCl₃ or SOCl₂ under reflux . Optimization involves:

- Catalyst selection : FeCl₃ or AlCl₃ enhances electrophilic substitution efficiency.

- Temperature control : Lower temperatures reduce side reactions during nitration.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) improves purity.

Reported yields for similar compounds range from 7% to 24% due to steric hindrance from nitro groups .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and packing interactions. For example, in 3,5-dichloro-6-methylpyridin-2-amine (a structural analog), crystallographic data confirmed:

- Planarity : Pyridine ring distortion due to nitro groups (torsion angles < 5°).

- Intermolecular interactions : N–H···Cl hydrogen bonds stabilize the crystal lattice .

Key parameters for data collection: - Radiation : Mo-Kα (λ = 0.71073 Å).

- Resolution : 0.84 Å.

- R-factor : < 0.05 for high precision .

Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- Electrophilic centers : Nitro groups at C3/C5 withdraw electron density, making C6-Cl highly susceptible to substitution.

- Transition states : Energy barriers for SNAr (nucleophilic aromatic substitution) are lower (~15 kcal/mol) compared to non-activated chloropyridines .

Validation : Compare computed IR spectra (e.g., C–Cl stretch at 750 cm⁻¹) with experimental data to confirm reactive sites .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons appear as singlets (δ 8.2–8.5 ppm) due to symmetry.

- ¹³C NMR : Nitro groups deshield adjacent carbons (C3/C5: δ 150–155 ppm) .

- IR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks with isotopic Cl patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Dose-response validation : Use IC₅₀ values from multiple assays (e.g., MTT vs. ATP-based viability tests).

- Structural analogs : Compare with 4-(3-chlorophenyl)-6-arylpyrimidin-2-amine derivatives, where electron-withdrawing groups enhance cytotoxicity .

- Purity checks : HPLC (C18 column, acetonitrile/water) ensures >95% purity to exclude confounding effects .

Advanced: What factorial design approaches optimize the nitration step in synthesizing this compound?

Methodological Answer:

A 2³ factorial design evaluates:

- Factors : Temperature (X₁), HNO₃ concentration (X₂), reaction time (X₃).

- Responses : Yield (%) and regioselectivity.

Example conditions :

| Factor | Low (-1) | High (+1) |

|---|---|---|

| X₁ (°C) | 0 | 10 |

| X₂ (M) | 4 | 6 |

| X₃ (h) | 2 | 4 |

| ANOVA identifies X₁ and X₂ as critical (p < 0.05). Optimal conditions: 5°C, 5 M HNO₃, 3 h . |

Advanced: How does the crystal packing of this compound influence its stability and solubility?

Methodological Answer:

In analogs like 3,5-dichloro-6-methylpyridin-2-amine:

- Hydrogen bonding : N–H···Cl interactions create chains along the b-axis, reducing solubility in non-polar solvents .

- π-π stacking : Interplanar distances (~3.5 Å) between pyridine rings increase melting points (>200°C) .

Solubility enhancement : Co-crystallization with succinic acid disrupts H-bond networks, improving aqueous solubility .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.